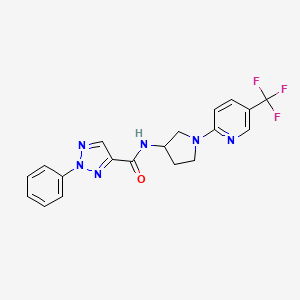

2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)13-6-7-17(23-10-13)27-9-8-14(12-27)25-18(29)16-11-24-28(26-16)15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQSFSANSQFQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Construction of the Triazole Ring: This is usually done via a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions: The final steps involve coupling the pyrrolidine and triazole intermediates with the phenyl and pyridine groups under conditions that may include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole and pyridine derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Study:

A related triazole compound was tested against several human cancer cell lines (MCF-7, PC3) and showed promising results with IC50 values indicating effective growth inhibition. The structural similarities suggest that 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide may exhibit comparable efficacy .

Antimicrobial Activity

Compounds with triazole rings are known for their antifungal and antibacterial properties. The unique electronic characteristics imparted by the trifluoromethyl group enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Research Findings:

Studies indicate that similar triazole derivatives have been effective against various pathogens, including resistant strains of bacteria and fungi. The exploration of this compound in antimicrobial applications is warranted based on these precedents.

Enzyme Inhibition

The ability of this compound to act as an enzyme inhibitor has been a focus of research. Specifically, studies on triazole derivatives have shown their potential to inhibit enzymes involved in metabolic pathways related to drug metabolism (e.g., Pregnane X receptor). This can lead to reduced adverse drug reactions and improved therapeutic outcomes .

Material Science Applications

Beyond biological applications, 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide can be explored in material science due to its unique structural properties.

Photophysical Properties

Compounds with triazole structures have been investigated for their photophysical properties, making them suitable candidates for applications in organic electronics and photonic devices. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technologies .

Wirkmechanismus

The mechanism of action of 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, where it can modulate biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Trifluoromethyl Groups : The CF₃ group in the target compound and others (e.g., 19a , patent compound ) improves metabolic stability and membrane permeability.

- Aryl Substituents : Fluorinated aryl groups (e.g., tetrafluorobiphenyl in compound 6 ) increase binding affinity due to hydrophobic and electronic effects, whereas phenyl or benzyloxy groups may reduce solubility.

- Triazole Positioning : The 1,2,3-triazole orientation in the target compound contrasts with 1,2,4-triazole derivatives (e.g., compound 1 in ), which exhibit distinct reactivity and hydrogen-bonding capabilities.

Pharmacological and Physicochemical Insights

While biological data for the target compound is absent in the evidence, analogues provide clues:

- Selectivity vs. Brain Penetration : α2C-AR agonists like "Compound A" show high selectivity but poor brain penetration due to polar substituents. The target compound’s CF₃ and pyrrolidine groups may balance selectivity and blood-brain barrier permeability.

- Solubility Challenges : Benzyloxy (19a ) or tetrafluorobiphenyl (6 ) substituents reduce aqueous solubility, whereas hydroxy groups (compound 6 ) improve it. The target compound’s phenyl and CF₃ groups may necessitate formulation optimization.

Biologische Aktivität

The compound 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.76 g/mol. The structure features a triazole ring, a pyridine moiety with a trifluoromethyl group, and a pyrrolidine side chain. These structural components contribute to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide have shown effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

This data indicates that the compound possesses broad-spectrum antimicrobial activity.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of triazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

The mechanism by which 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell growth.

- Receptor Interaction : It could interact with specific receptors that modulate cellular signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells may lead to increased apoptosis.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria and fungi, demonstrating significant activity for compounds structurally related to the target compound .

- Anticancer Research : Another study in Cancer Research reported that a similar triazole derivative induced apoptosis in breast cancer cells through ROS-mediated pathways .

- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of this compound, showing promising results in reducing tumor size without significant toxicity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide?

The synthesis of this compound involves multi-step reactions, including heterocycle formation, coupling, and functional group introduction. Key considerations include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used for coupling reactions to enhance nucleophilicity (e.g., K₂CO₃ in DMF for thiol alkylation) .

- Catalyst choice : Palladium catalysts may aid in cross-coupling reactions for pyridine or triazole ring formation.

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) is critical due to the compound’s moderate solubility. Purity ≥95% is typically required for biological assays .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns. For example, the trifluoromethyl group in pyridine resonates as a singlet near δ 120-125 ppm in ¹³C NMR .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₂₁H₁₈F₃N₇O requires m/z 465.42) .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and triazole-carboxamide linkage, as demonstrated for analogous pyrazole-carboxamides .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Limited solubility in aqueous buffers (use DMSO for stock solutions; ≤1% v/v in assays). Co-solvents like PEG-400 may enhance solubility .

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide or triazole moieties. Monitor stability via HPLC (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How can regioselectivity challenges in the formation of the 1,2,3-triazole core be addressed?

Regioselectivity in triazole synthesis often arises from competing [3+2] cycloaddition pathways. Strategies include:

- Catalytic control : Use Cu(I) catalysts for "click chemistry" to favor 1,4-disubstituted triazoles over 1,5-isomers .

- Thermodynamic vs. kinetic control : High-temperature reactions may favor the more stable 1,4-isomer, while low temperatures trap kinetic products .

- Pre-functionalized intermediates : Pre-form the pyrrolidine-pyridine moiety before triazole cyclization to reduce steric interference .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The trifluoromethylpyridine group may engage in hydrophobic pockets, while the carboxamide hydrogen-bonds with catalytic residues .

- QSAR modeling : Correlate substituent variations (e.g., phenyl vs. fluorophenyl) with bioactivity data. Include descriptors like logP, polar surface area, and H-bond donors .

- MD simulations : Assess conformational stability of the pyrrolidine ring in solution, which impacts binding kinetics .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) structures may arise from dynamic effects. Solutions include:

- VT-NMR : Variable-temperature NMR to identify conformational exchange in the pyrrolidine ring .

- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16) with experimental data to validate proposed conformers .

- Complementary techniques : Use NOESY/ROESY to probe spatial proximity of protons in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.